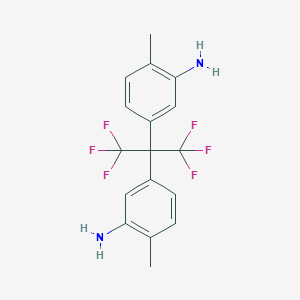

2,2-双(3-氨基-4-甲基苯基)六氟丙烷

描述

Synthesis Analysis

The synthesis of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane involves multistep chemical processes. Guan et al. (2014) synthesized a related compound, 2,2′-bis[4-(5-amino-2-pyridinoxy)phenyl]hexafluoropropane, for use in high-performance polymers, indicating the complexity and precision required in synthesizing such fluorinated compounds (Guan et al., 2014).

科学研究应用

氟化聚酰亚胺的合成

该化合物用于合成有机溶剂可溶和浅色氟化聚酰亚胺 . 一种新的三氟甲基取代的二胺单体是通过在碳酸钾存在下,2-氯-5-硝基苯三氟甲烷与4,4'-磺酰二苯酚的亲核取代反应制备的,随后用肼和Pd/C催化还原 . 所得聚酰亚胺表现出良好的溶解性和更低的颜色强度、介电常数和吸湿性 .

高强度纤维的生产

该化合物用于生产高强度纤维 . 这些纤维的屈服强度为94–119 MPa,抗拉强度为90–118 MPa,断裂伸长率为10–16%,初始模量为2.0–2.4 GPa .

可溶性聚酰亚胺共聚物的合成

该化合物用于合成可溶性聚酰亚胺共聚物,以提高在有机溶剂中的溶解性 . 一种可溶性聚酰亚胺共聚物,2,2-双(3-氨基-4-羟基苯基)六氟丙烷(Bis-ap-af),一种含有羟基的二胺,通过化学和热酰亚胺化反应掺入上述PI中 .

纳米级芳香族聚酰胺颗粒的制备

该化合物用于制备具有三氟甲基和氨基的纳米级芳香族聚酰胺颗粒 . 这些颗粒的直径范围在150到320纳米之间 .

高温塑料的开发

作用机制

安全和危害

The compound is classified as an irritant, with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes, wearing protective gloves, clothing, eye protection, and face protection, and washing all exposed external body areas thoroughly after handling .

未来方向

属性

IUPAC Name |

5-[2-(3-amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F6N2/c1-9-3-5-11(7-13(9)24)15(16(18,19)20,17(21,22)23)12-6-4-10(2)14(25)8-12/h3-8H,24-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSYPLCSZPEDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)N)(C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922009 | |

| Record name | 3,3'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(6-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116325-74-7 | |

| Record name | 3,3'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(6-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

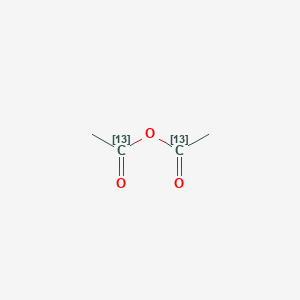

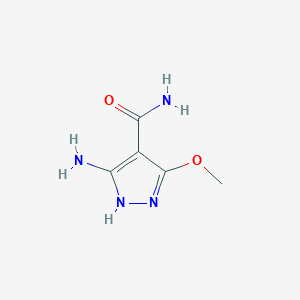

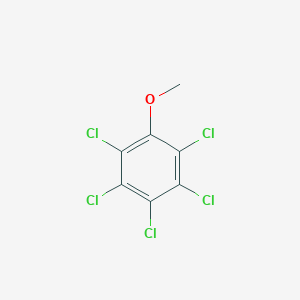

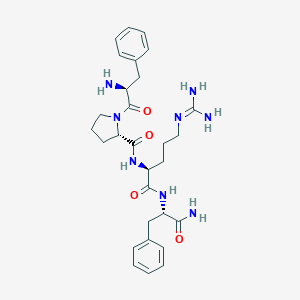

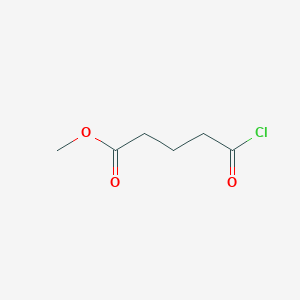

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

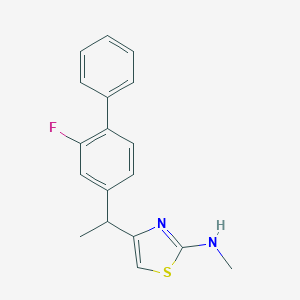

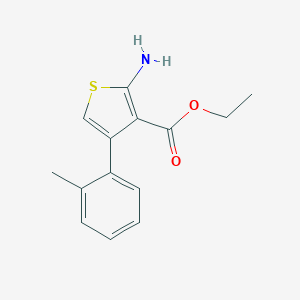

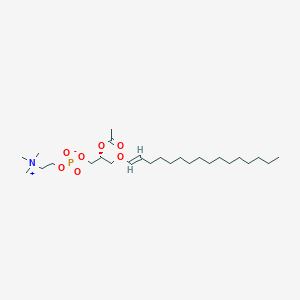

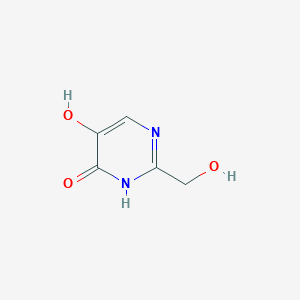

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane (BAMF) in polyimide synthesis?

A1: The research highlights the use of BAMF alongside other diamines in reaction with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) to produce a series of polyimides. The resulting polyimide films exhibited desirable properties such as colorless transparency [, ] and varying degrees of flexibility as indicated by their coefficient of thermal expansion (CTE) values [, ]. This suggests that BAMF, when incorporated into the polyimide backbone, contributes to the optical clarity and tunable thermo-mechanical properties of the final material.

Q2: How does the structure of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane (BAMF) influence the properties of the final polyimide?

A2: While the studies don't directly compare the performance of BAMF-derived polyimides to those synthesized with other diamines, we can infer some structure-property relationships. The presence of the hexafluoropropane group in BAMF is likely to enhance the polymer's solubility in organic solvents, facilitating the film fabrication process [, ]. Additionally, the methyl groups on the phenyl rings could influence chain packing and intermolecular interactions within the polyimide, ultimately affecting its thermal and mechanical characteristics. Further investigation is needed to fully elucidate the specific contributions of BAMF's structure on the final polyimide properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。